
2-Ethylindolizin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylindolizin-6-amine is a heterocyclic compound with the molecular formula C10H12N2 It belongs to the indolizine family, which is characterized by a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylindolizin-6-amine can be achieved through several methods. One common approach involves the reaction of 2-ethylpyridine with an appropriate amine under specific conditions. The reaction typically requires a catalyst, such as a transition metal catalyst, and may involve heating to facilitate the formation of the indolizine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylindolizin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amine group in this compound can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxidized derivatives, while substitution reactions may produce a variety of substituted indolizine derivatives .
Aplicaciones Científicas De Investigación
2-Ethylindolizin-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of materials with specific properties, such as dyes or polymers .
Mecanismo De Acción
The mechanism of action of 2-Ethylindolizin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Ethylindolizin-6-amine include other indolizine derivatives, such as:
- 2-Methylindolizin-6-amine
- 2-Propylindolizin-6-amine
- 2-Butylindolizin-6-amine
Uniqueness
This compound is unique due to its specific ethyl substitution at the 2-position of the indolizine ring.
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
2-ethylindolizin-6-amine |
InChI |
InChI=1S/C10H12N2/c1-2-8-5-10-4-3-9(11)7-12(10)6-8/h3-7H,2,11H2,1H3 |
Clave InChI |
GZZWNHQBXHFKDX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN2C=C(C=CC2=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


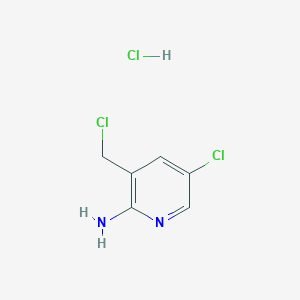
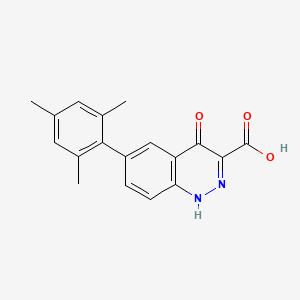
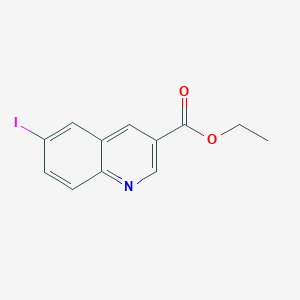
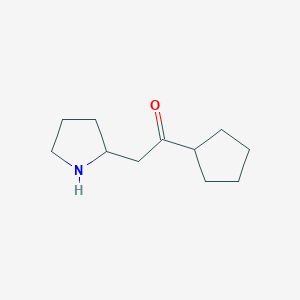
![Benzyl N-[3-(2-[[(benzyloxy)carbonyl]amino]ethyl)phenyl]carbamate](/img/structure/B15243865.png)
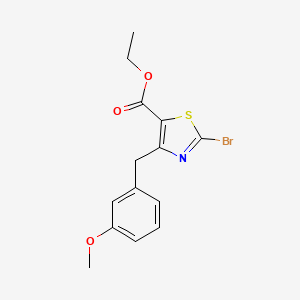
![4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid](/img/structure/B15243886.png)
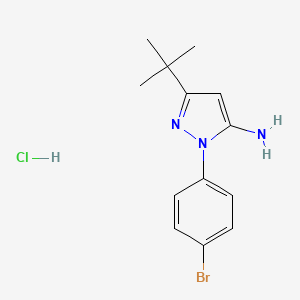
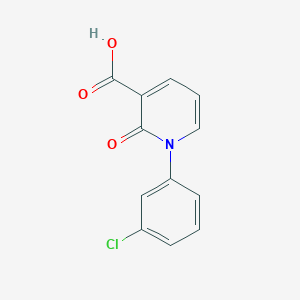
![Benzyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B15243924.png)

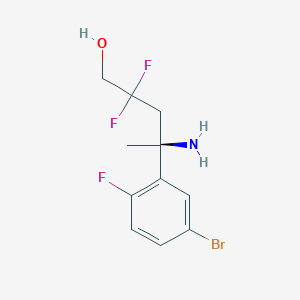
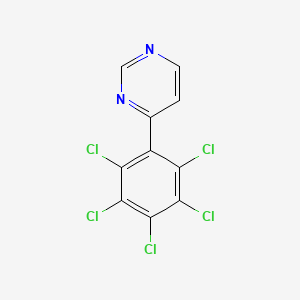
![Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate](/img/structure/B15243938.png)
